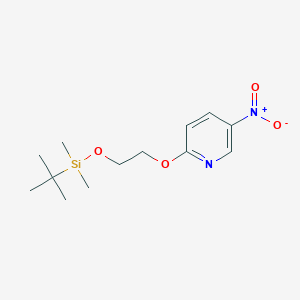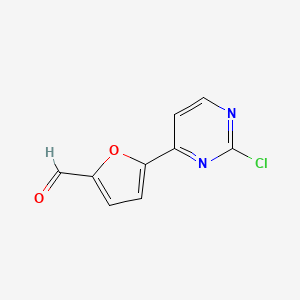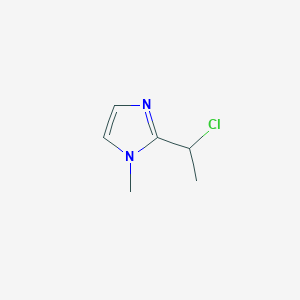
1-Bromo-4-cyclopropoxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a cyclopropyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene typically involves the bromination of 4-(cyclopropyloxy)-2-methoxybenzene. One common method is to react 4-(cyclopropyloxy)-2-methoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of new aryl or alkyl derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene depends on the specific chemical reaction it undergoes. For example, in the Suzuki-Miyaura coupling, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the new carbon-carbon bond . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-(cyclopropyloxy)benzene: Lacks the methoxy group, which may affect its reactivity and applications.
1-Bromo-4-(methoxy)benzene:
1-Bromo-4-(cyclopropyloxy)-2-chlorobenzene: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-bromo-4-cyclopropyloxy-2-methoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
SXQIKEPOEZWMQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


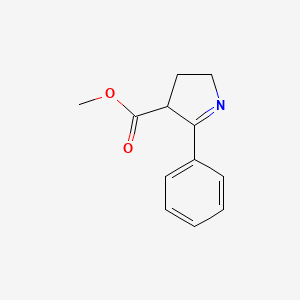
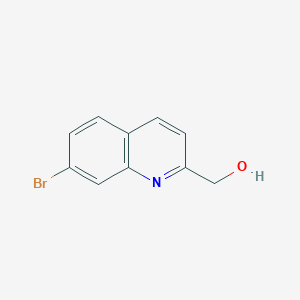

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)


